rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with methoxycarbonyl and carboxylic acid groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of dimethylcyclobutane derivatives with methoxycarbonylating agents in the presence of catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and purity of the desired product. The use of continuous flow processes also improves the efficiency and sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in synthetic organic chemistry .
Scientific Research Applications
rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and processes .
Comparison with Similar Compounds
- rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid
- rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclopentane-1-carboxylic acid
- rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclohexane-1-carboxylic acid
Comparison: While all these compounds share a similar core structure, the size of the cycloalkane ring significantly influences their chemical reactivity and physical properties. The cyclobutane derivative exhibits unique strain and reactivity patterns compared to its cyclopentane and cyclohexane counterparts, making it particularly valuable in specific synthetic applications .
Properties
CAS No. |
2740562-67-6 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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